

The Structural Biology of STING Agonist SR-717: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional characteristics of the non-nucleotide STING (Stimulator of Interferon Genes) agonist, SR-717. As the originally requested "STING agonist-34" lacks extensive characterization in publicly available literature, SR-717 is presented here as a well-documented analogue with available structural and quantitative data.

Introduction to SR-717

SR-717 is a potent, systemically active, non-nucleotide small molecule agonist of the STING protein.[1] It functions as a direct mimetic of the endogenous STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), inducing a "closed" conformation of STING, which is critical for its activation. The activation of the STING pathway by SR-717 leads to the production of type I interferons and other pro-inflammatory cytokines, playing a crucial role in the innate immune response and demonstrating significant anti-tumor activity.[1][2][3]

Quantitative Data for SR-717

The following table summarizes the key quantitative metrics for the activity of SR-717 from in vitro cell-based assays.



Parameter	Cell Line	Value	Reference
EC50	ISG-THP1 (Wild-Type)	2.1 μΜ	[3]
EC50	ISG-THP1 (cGAS KO)	2.2 μΜ	[3]
IC50	STING (B16 cells)	7.8 μΜ	[2]
EC80 (IFN-β induction)	THP-1 cells	3.6 μΜ	[4]

Structural Biology of SR-717 in Complex with STING

The co-crystal structure of SR-717 in complex with the C-terminal domain (CTD) of human STING has been resolved at a resolution of 1.8 Å (PDB ID: 6XNP).[5] This structure reveals that two molecules of SR-717 bind symmetrically within the cGAMP binding pocket of the STING dimer. This binding mode mimics the interaction of the natural ligand cGAMP, inducing a conformational change in STING to a "closed" state, which is essential for downstream signaling.

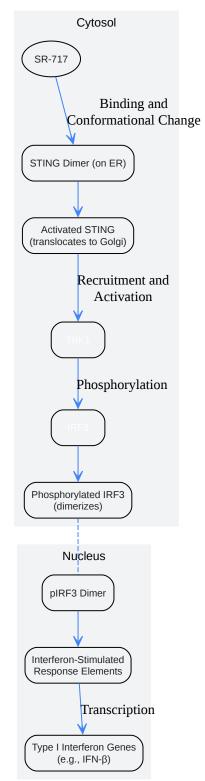
Key interactions involve hydrogen bonds between the carboxylate group of SR-717 and residues within the STING binding pocket. This dimerization and conformational change are the initial steps in the activation of the STING signaling cascade.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway activated by SR-717 and a typical experimental workflow for its characterization.



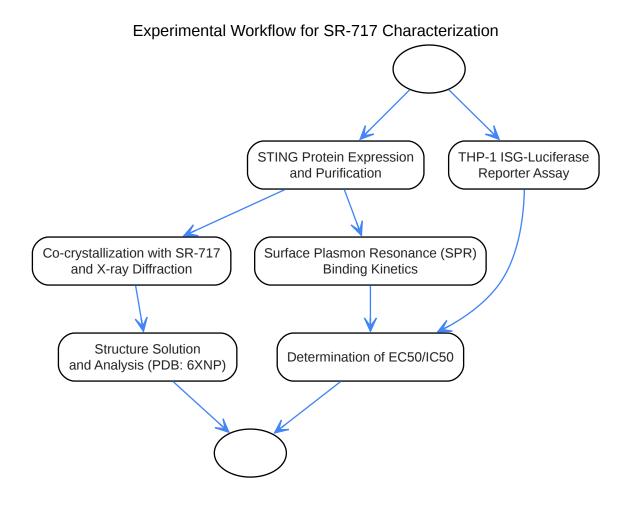
STING Signaling Pathway Activated by SR-717



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STING Signaling Pathway Activated by SR-717





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Workflow for SR-717 Characterization

Experimental Protocols X-ray Crystallography of STING-SR-717 Complex

This protocol is a generalized procedure based on common practices for protein-ligand crystallography.

- Protein Expression and Purification:
 - The C-terminal domain (CTD) of human STING (residues 139-379) is expressed in E. coli.
 - The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure homogeneity.



• Crystallization:

- The purified STING-CTD is concentrated to 10-15 mg/mL.
- SR-717 is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a molar excess.
- Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at 20°C, testing a wide range of commercial crystallization screens.
- Crystals are optimized by varying the precipitant concentration, pH, and additives.
- Data Collection and Processing:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed (indexed, integrated, and scaled) using software such as XDS or HKL2000.
- Structure Solution and Refinement:
 - The structure is solved by molecular replacement using a previously determined apo-STING structure as a search model.
 - The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot.
 - The final model is validated for its geometric quality.

THP-1 ISG-Luciferase Reporter Assay

This protocol outlines the steps to measure the activation of the STING pathway in a cellular context.

Cell Culture:



 THP-1-ISG-Lucia cells, which contain a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE), are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[6]

Assay Procedure:

- Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁵ cells per well and incubated overnight.
- SR-717 is serially diluted in assay medium to the desired concentrations.
- The cell culture medium is replaced with the medium containing the different concentrations of SR-717.
- The cells are incubated for 16-24 hours to allow for STING activation and luciferase expression.
- · Luciferase Activity Measurement:
 - A luciferase assay reagent is added to each well.
 - Luminescence is measured using a luminometer.
- Data Analysis:
 - The relative light units (RLU) are plotted against the concentration of SR-717.
 - The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes a general method for determining the binding kinetics of SR-717 to STING.

Chip Preparation:



- A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and
 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Purified STING protein is immobilized on the chip surface via amine coupling.
- Remaining active sites are blocked with ethanolamine.
- Binding Analysis:
 - A running buffer (e.g., HBS-EP+) is flowed over the chip surface to establish a stable baseline.
 - Serial dilutions of SR-717 in running buffer are injected over the chip surface at a constant flow rate.
 - The association of SR-717 to the immobilized STING is monitored in real-time as a change in response units (RU).
 - After the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.
- Data Analysis:
 - The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
 - The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
 - The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

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